3-[1-(Methoxycarbonyl)cyclopropyl]benzoicacid
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Overview
Description
3-[1-(Methoxycarbonyl)cyclopropyl]benzoic acid is an organic compound that features a cyclopropyl group attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Methoxycarbonyl)cyclopropyl]benzoic acid typically involves the cyclopropanation of a suitable benzoic acid derivative. One common method is the reaction of a benzoic acid derivative with diazomethane in the presence of a catalyst to form the cyclopropyl group. The methoxycarbonyl group can be introduced through esterification reactions using methanol and an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[1-(Methoxycarbonyl)cyclopropyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the methoxycarbonyl group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Nitrobenzoic acids or halogenated benzoic acids.
Scientific Research Applications
3-[1-(Methoxycarbonyl)cyclopropyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-(Methoxycarbonyl)cyclopropyl]benzoic acid involves its interaction with specific molecular targets. The cyclopropyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The methoxycarbonyl group may also play a role in binding interactions and enhancing the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid: Another compound with a methoxycarbonyl group and a bicyclic structure.
Cyclopropyl-methoxycarbonyl metomidate: An etomidate analog with a cyclopropyl and methoxycarbonyl group.
Uniqueness
3-[1-(Methoxycarbonyl)cyclopropyl]benzoic acid is unique due to its combination of a cyclopropyl group and a benzoic acid moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H12O4 |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
3-(1-methoxycarbonylcyclopropyl)benzoic acid |
InChI |
InChI=1S/C12H12O4/c1-16-11(15)12(5-6-12)9-4-2-3-8(7-9)10(13)14/h2-4,7H,5-6H2,1H3,(H,13,14) |
InChI Key |
HSCNDIMBRPLCQB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC1)C2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
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